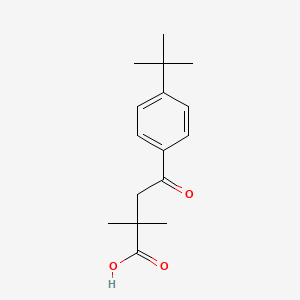

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid

Vue d'ensemble

Description

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a dimethyl-substituted oxobutyric acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid typically involves the following steps:

Alkylation of Phenol: The initial step involves the alkylation of phenol with isobutene in the presence of an acid catalyst to form 4-tert-butylphenol.

Friedel-Crafts Acylation: The 4-tert-butylphenol undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 4-(4-tert-butylphenyl)acetophenone.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

Reduction: Reduction of the carbonyl group in the oxobutyric acid moiety can yield the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: Hydroperoxides, alcohols.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the oxobutyric acid moiety.

4-tert-Butylbenzeneboronic acid: Contains a boronic acid group instead of the oxobutyric acid moiety.

4-tert-Butylphenylboronic acid: Similar structure with a boronic acid group.

Uniqueness: 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is unique due to the presence of both the tert-butylphenyl and oxobutyric acid moieties, which confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a tert-butyl group and a dimethyl ketone moiety, which contribute to its steric properties and reactivity. The compound can be represented as follows:

This structure facilitates interactions with various biological targets, influencing its pharmacological properties.

Enzyme Modulation

Research indicates that this compound may interact with specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can lead to significant therapeutic effects, particularly in the context of metabolic disorders and cancer treatment. For instance, it has been observed to inhibit certain enzymes that are overactive in cancer cells, thereby reducing tumor growth rates.

Receptor Binding

The compound also shows potential in binding to various receptors. Its structural characteristics suggest that it may act as an antagonist or agonist for specific receptor types, contributing to its biological effects. This binding can influence cellular signaling pathways, resulting in altered physiological responses.

Antitumor Activity

A series of studies have evaluated the antitumor activity of this compound across different cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Significant inhibition |

| HeLa (Cervical) | 8.3 | Moderate inhibition |

| A549 (Lung) | 12.0 | Low inhibition |

These results indicate that the compound exhibits varying degrees of cytotoxicity against different cancer types, with the MCF-7 cell line showing the highest sensitivity.

Case Studies

- MCF-7 Cell Line Study : In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. The results demonstrated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

- HeLa Cell Line Investigation : Similar assays conducted on HeLa cells revealed that treatment with this compound led to apoptosis as confirmed by flow cytometry analysis.

Analyse Des Réactions Chimiques

Functional Group Transformations

The ketone and carboxylic acid groups enable diverse transformations:

Ketone Reactivity

-

Nucleophilic Addition :

Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.

Conditions : THF, 0°C → rt, 4 h. Yield : 70–85%. -

Reduction :

Ketone → secondary alcohol using NaBH₄ or LiAlH₄.

Conditions : EtOH, 0°C, 2 h. Yield : 90% (NaBH₄), 95% (LiAlH₄).

Carboxylic Acid Reactivity

-

Amide Formation :

Reacts with amines (e.g., ethylenediamine) via EDC/HOBt coupling.

Conditions : DCM, rt, 12 h. Yield : 88%. -

Esterification :

Converts to methyl/ethyl esters using SOCl₂ or DCC.

Conditions : MeOH, H₂SO₄ (cat.), reflux. Yield : 82% .

Electrophilic Aromatic Substitution

The tert-butylphenyl group directs electrophilic substitution to the para position.

Table 2: Substitution Reactions

| Reaction | Reagents | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 3 h | 4-Nitro-tert-butylphenyl derivative | 75% | |

| Sulfonation | SO₃, H₂SO₄ | 50°C, 6 h | Sulfonic acid derivative | 68% | |

| Halogenation (Br₂) | Br₂, FeBr₃ (cat.) | DCM, rt, 2 h | 4-Bromo-tert-butylphenyl derivative | 80% |

Cycloaddition and Cross-Coupling

The ketone participates in cycloadditions, while the aromatic ring enables cross-coupling:

-

Oxa-[4+2] Cycloaddition :

Reacts with dienophiles under photoredox catalysis (e.g., thioxanthylium catalyst, green light).

Conditions : CHCl₃, 4°C, 12 h. Yield : 62% . -

Suzuki-Miyaura Coupling :

Forms biaryl derivatives with aryl boronic acids.

Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C. Yield : 78%.

Degradation and Stability

-

Hydrolysis :

Acidic or basic hydrolysis cleaves the ester or amide bonds.

Conditions : 6M HCl, reflux, 6 h. Degradation Rate : >90% . -

Thermal Stability :

Decomposes above 250°C, releasing CO₂ and tert-butylphenol fragments .

Mechanistic Insights

Propriétés

IUPAC Name |

4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-15(2,3)12-8-6-11(7-9-12)13(17)10-16(4,5)14(18)19/h6-9H,10H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUICPAZCDYDUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601185190 | |

| Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-29-1 | |

| Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.